N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-29-17-10-6-5-9-16(17)26-19-15(12-23-26)20(28)25-21(24-19)30-13-18(27)22-11-14-7-3-2-4-8-14/h2-10,12H,11,13H2,1H3,(H,22,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJSDSCDPGXRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Thioether Formation:
Benzylation: The final step involves the benzylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving pyrazolopyrimidine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazolopyrimidine derivatives have shown efficacy.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The pyrazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[3,4-d]pyrimidine core is a versatile pharmacophore, and modifications to its substituents significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations :
Substituent Effects on Solubility: The 2-methoxyphenyl group in the target compound enhances hydrophilicity compared to the 3-fluorophenyl substituent in Example 83 , which may reduce metabolic stability due to increased electron-withdrawing effects.
Synthetic Routes :
- The target compound’s synthesis likely follows a pathway similar to that of derivatives in , where thioxo-pyrimidine intermediates react with electrophiles like phenacyl chlorides .
- In contrast, Example 83 employs Suzuki-Miyaura cross-coupling for introducing aryl groups, reflecting modern trends in heterocyclic chemistry .
Research Findings :
- Biological Activity: The ethylpiperazinyl and dimethylamino groups in patented analogs (e.g., EP2228370B1) suggest targeting of kinase ATP-binding pockets, where basic side chains enhance binding affinity . The target compound’s benzyl acetamide group may instead favor interactions with hydrophobic enzyme subpockets.
- Thermal Stability : Example 83 exhibits a melting point of 302–304°C , indicative of high crystallinity. The target compound’s stability remains unstudied but could be inferred to depend on its hydrogen-bonding capacity, as discussed in Etter’s graph-set analysis .
Biological Activity
N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : CHNOS
- Molecular Weight : 421.48 g/mol
- IUPAC Name : 2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyrimidine derivatives. For instance, Singla et al. demonstrated that similar compounds exhibited significant growth inhibition against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with GI values ranging from 3.79 to 42.30 µM .
Table 1: Anticancer Activity of Related Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | GI (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, which is crucial for developing drugs targeting specific pathways in diseases. Enzyme inhibition studies suggest that it could interact with kinases involved in cancer proliferation . Molecular docking studies have indicated that the compound binds effectively to target proteins, enhancing its potential as a therapeutic agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By targeting specific kinases and signaling pathways.
- Induction of Apoptosis : Compounds in this class have been shown to promote programmed cell death in cancer cells.
- Anti-inflammatory Effects : Some derivatives exhibit properties that reduce inflammation, contributing to their anticancer efficacy.
Case Studies and Research Findings
Several research findings support the biological activity of this compound:
- Singla et al. (2022) reported on newer pyrazolo[3,4-d]pyrimidine derivatives showing promising anticancer activity against the NCI-H60 cell line with GI values indicating effective growth inhibition .
- Xia et al. demonstrated that certain derivatives led to significant apoptosis in tumor cells with IC values as low as 49.85 µM .
- Fan et al. explored the autophagic effects of similar compounds on A549 cell lines without inducing apoptosis, suggesting a unique mechanism of action .
Q & A
Basic: What are the critical steps and optimal reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves sequential steps:
Core Formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of 2-methoxyphenylhydrazine with a β-keto ester derivative under reflux in ethanol .
Thioether Linkage : Introduce the thiol group via nucleophilic substitution using thioacetamide in dimethyl sulfoxide (DMSO) at 60–80°C, catalyzed by potassium carbonate .
Acylation : React the intermediate with N-benzyl bromoacetamide in acetonitrile under nitrogen atmosphere, requiring precise temperature control (40–50°C) to avoid side reactions .
Key Conditions : Solvents (DMSO, acetonitrile), catalysts (K₂CO₃), and inert atmosphere are critical for yield (>70%) and purity (>95%). Post-synthesis purification uses column chromatography with silica gel and ethyl acetate/hexane eluents .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the pyrazolo-pyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and acetamide group (δ 2.1–2.3 ppm for CH₃) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 421.48 for C₂₁H₁₉N₅O₃S) .
- HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water gradient .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Methodological Answer:
Contradictions arise from assay variability or target promiscuity. To address:
Standardized Assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) with IC₅₀ comparisons under uniform conditions (pH 7.4, 37°C) .
Off-Target Profiling : Screen against unrelated enzymes (e.g., COX-2 for anti-inflammatory activity) to identify selectivity .
Structural Analysis : Perform X-ray crystallography or molecular docking to map binding interactions. For example, the methoxyphenyl group may stabilize hydrogen bonds in kinase pockets but clash with COX-2’s larger active site .
Advanced: What in silico strategies predict this compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR (PDB ID: 1M17). The pyrazolo-pyrimidine core shows π-π stacking with Phe723, while the thioether enhances hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl) with bioactivity using descriptors like logP and polar surface area .
Basic: What structural features govern its reactivity and stability?
Methodological Answer:
- Pyrazolo-Pyrimidine Core : Susceptible to oxidation at the 4-oxo group; stabilize with antioxidants (e.g., BHT) during storage .
- Thioether Linkage : Prone to hydrolysis under acidic conditions (pH <3); maintain neutral buffers in biological assays .
- Acetamide Group : Participates in hydrogen bonding, enhancing solubility in polar solvents (e.g., DMSO) .
Advanced: How do substituent modifications impact enzyme inhibitory potency?
Methodological Answer:
SAR Table :
Method : Introduce substituents via Suzuki coupling or reductive amination, then evaluate using dose-response curves .
Advanced: What strategies mitigate metabolic instability observed in preclinical studies?
Methodological Answer:
- Prodrug Design : Mask the thioether as a sulfoxide (oxidized prodrug) to enhance plasma stability. In vivo reduction regenerates the active form .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .
- Structural Rigidification : Replace the acetamide with a cyclic urea to reduce conformational flexibility and metabolic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
